1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a synthetic carbazole aminoalcohol derivative. Carbazole derivatives are a class of organic compounds characterized by a tricyclic aromatic structure, exhibiting diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This compound has primarily been investigated for its potential anticancer activity. []
This compound falls under the category of organic compounds and is classified as a carbazole derivative. The presence of both chloroaniline and dibromocarbazole moieties suggests its relevance in various fields, including pharmaceuticals and materials science.
The synthesis of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol typically involves several key steps:
The molecular formula for 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is , with a molecular weight of approximately 426.15 g/mol. The structure includes:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which help confirm the presence and arrangement of functional groups.
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol can undergo several types of chemical reactions:
The mechanism of action for 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol largely depends on its biological application. In medicinal chemistry contexts, it may interact with specific biological targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Research indicates that compounds similar to this one may reactivate tumor suppressor genes by inhibiting DNA methyltransferase activity, highlighting its potential in cancer therapy .
Properties can be characterized using techniques such as:
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has diverse applications across multiple scientific fields:
The molecular architecture of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS Registry Number: 327026-16-4) integrates three pharmacologically significant moieties. Its core consists of a planar tricyclic carbazole system with bromine atoms at the 3- and 6-positions, conferring enhanced electronic properties and steric bulk. This carbazole unit connects via a nitrogen-alkyl linkage to a propan-2-ol chain, which terminates in a 2-chloroanilino group through a secondary amine linkage. The molecular formula is C21H17Br2ClN2O, with a precise molecular weight of 508.63 g/mol [1] [4].
Systematic Nomenclature:
Structural Descriptors:
Crystallographic Properties:X-ray diffraction analysis of closely related carbazole derivatives reveals characteristic packing patterns influenced by halogen bonding. The bromine atoms facilitate Br···π and Br···Br interactions, while the chloroaniline moiety contributes to layered stacking. Though direct crystallographic data for this specific compound is limited in the search results, analogous structures crystallize in monoclinic systems (e.g., P2/n space group) with unit cell parameters approximating a = 8.97 Å, b = 9.18 Å, c = 30.81 Å, β = 93.7° [5].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions | |
---|---|---|---|
Predicted Boiling Point | 676.0 ± 55.0 °C | Not specified | |
Predicted Density | 1.67 ± 0.1 g/cm³ | Not specified | |
pKa | 14.15 ± 0.20 | Not specified | |
LogP | ~5.55 (Consensus) | Computational prediction | |
Water Solubility | ~0.0000163 mg/mL (ESOL) | Poorly soluble | [1] [8] |
Spectral Signatures:
Carbazole chemistry originated with the isolation of the parent heterocycle from coal tar in 1872. Early 20th-century research focused on natural carbazole alkaloids (e.g., murrayanine, glycozoline) exhibiting antimicrobial properties. Synthetic modifications gained momentum in the 1970s with the discovery of ellipticines as DNA-intercalating anticancer agents. Halogenation emerged as a strategic approach to enhance bioactivity and photostability, leading to 3,6-dibromocarbazole derivatives by the 1990s [4].
The specific compound 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol represents a third-generation hybrid carbazole derivative, synthesized to leverage synergistic pharmacophores. Its design incorporates:
Table 2: Evolution of Halogenated Carbazole Therapeutics
Era | Prototype Compound | Therapeutic Application | Limitations | |
---|---|---|---|---|
1970–1980s | 9H-Carbazole | Antimicrobial dyes | Low potency; poor bioavailability | |
1990–2000s | 3,6-Dibromocarbazole | DNA intercalators | Toxicity; no target specificity | |
2000–2010s | 1-(Anilino)-3-(carbazolyl)propan-2-ols | Kinase inhibition; epigenetic modulation | Moderate selectivity | [1] [4] |
The synthesis of this compound was first reported circa 2000–2005, coinciding with renewed interest in epigenetic modulators. Its structural optimization involved systematic halogen variation (bromine vs. iodine) and aniline substitution patterns (ortho- vs. meta- chloro), with the 2-chloroanilino variant showing superior target engagement in preliminary screens [7].
This compound demonstrates multifaceted anticancer activity primarily through epigenetic reprogramming. The dibromocarbazole moiety functions as a zinc-chelating pharmacophore, enabling potent inhibition of DNA methyltransferase 1 (DNMT1). Mechanistically, the bromine atoms coordinate with Zn2+ ions in the enzyme's catalytic pocket, while the carbazole planar system intercalates into CpG-rich DNA regions. This dual action de-represses tumor suppressor genes (e.g., p16INK4a, RASSF1A) silenced in malignancies [4].
Structure-Activity Relationship Insights:
Table 3: In Vitro Anticancer Activity Profile
Cancer Cell Line | Lineage | GI50 (µM) | Putative Target | |
---|---|---|---|---|
HL-60 | Acute myeloid leukemia | 1.98 ± 0.21 | DNMT1; histone deacetylase | |
MCF-7 | Breast adenocarcinoma | 3.45 ± 0.34 | Cyclin-dependent kinase | |
A549 | Lung carcinoma | 4.12 ± 0.29 | STAT3 signaling pathway | |
HCT-116 | Colorectal carcinoma | 2.67 ± 0.38 | DNA damage response | [4] |
Transcriptional Reprogramming: Beyond DNMT1 inhibition, the compound downregulates oncogenic transcripts (MYC, BCL2) while upregulating pro-apoptotic factors (BAX, PUMA) in treated cells at concentrations ≤5 µM. This epigenetic efficacy profile positions it as a lead for "epi-drug" combination therapies, particularly with histone deacetylase inhibitors like vorinostat [4].
Synthetic Accessibility: The compound is synthesized via a three-step sequence: